molecular formula C16H23BBrNO2 B12961830 2-Bromo-5-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2-Bromo-5-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B12961830
M. Wt: 352.1 g/mol
InChI Key: DDIKIDWDWMKTIT-UHFFFAOYSA-N
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Description

2-Bromo-5-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: is a chemical compound with the following structural formula:

C12H17BBrNO3\text{C}_{12}\text{H}_{17}\text{BBrNO}_3 C12​H17​BBrNO3​

This compound belongs to the class of pyridine derivatives and contains a boron atom. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves the reaction between pyridine and 2-bromoethylboronic acid pinacol ester. The bromine atom is introduced at the 2-position of the pyridine ring.

Reaction Conditions::

    Reagents: Pyridine, 2-bromoethylboronic acid pinacol ester

    Solvent: Organic solvent (e.g., tetrahydrofuran, dichloromethane)

    Catalyst: Palladium-based catalyst (e.g., Pd(PPh₃)₄)

    Temperature: Typically performed at room temperature or under mild heating conditions

Industrial Production Methods:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production.

Chemical Reactions Analysis

Reactivity::

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the bromine position.

    Cross-Coupling Reactions: It serves as a valuable building block in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions::

    Suzuki-Miyaura Coupling: In the presence of a palladium catalyst, an aryl or vinyl boronic acid reacts with an aryl or vinyl halide.

    Buchwald-Hartwig Amination: Amination of aryl halides using amines as nucleophiles.

Major Products:: The major products depend on the specific reaction conditions and the substituents on the pyridine ring. Functionalized derivatives can be obtained by further modification.

Scientific Research Applications

Chemistry::

    Building Block: Used in the synthesis of more complex molecules.

    Catalysis: Employed as a ligand in transition metal-catalyzed reactions.

Biology and Medicine::

    Drug Discovery: Investigated for potential pharmacological activities.

    Biological Probes: Used to study biological processes.

Industry::

    Materials Science: Used in the preparation of functional materials.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, enzymes, or receptors, leading to various effects.

Comparison with Similar Compounds

While 2-Bromo-5-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its boron-containing moiety, similar compounds include:

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-Methoxypyridine-5-boronic acid pinacol ester

These compounds share structural similarities and may have overlapping applications.

Remember that this information is based on available data, and further research may reveal additional insights

Properties

Molecular Formula

C16H23BBrNO2

Molecular Weight

352.1 g/mol

IUPAC Name

2-bromo-5-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C16H23BBrNO2/c1-15(2)16(3,4)21-17(20-15)13-9-14(18)19-10-12(13)11-7-5-6-8-11/h9-11H,5-8H2,1-4H3

InChI Key

DDIKIDWDWMKTIT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2C3CCCC3)Br

Origin of Product

United States

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